molecular formula C21H21N3O5S2 B6550341 2-{[5-(2,4-dimethylbenzenesulfonyl)-6-oxo-1,6-dihydropyrimidin-2-yl]sulfanyl}-N-(4-methoxyphenyl)acetamide CAS No. 1040676-44-5

2-{[5-(2,4-dimethylbenzenesulfonyl)-6-oxo-1,6-dihydropyrimidin-2-yl]sulfanyl}-N-(4-methoxyphenyl)acetamide

Cat. No.: B6550341
CAS No.: 1040676-44-5
M. Wt: 459.5 g/mol
InChI Key: MYWDNUWQKXEMKO-UHFFFAOYSA-N
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Description

2-{[5-(2,4-dimethylbenzenesulfonyl)-6-oxo-1,6-dihydropyrimidin-2-yl]sulfanyl}-N-(4-methoxyphenyl)acetamide , also known by its chemical structure, is a compound with the following IUPAC name: 1- (2- ( (2,4-dimethylphenyl)sulfonyl)phenyl)piperazine . It has a molecular weight of approximately 330.45 g/mol .


Molecular Structure Analysis

The molecular structure of This compound consists of a piperazine ring with attached substituents. The 2,4-dimethylbenzenesulfonyl group and the 4-methoxyphenyl group are key components. The presence of the sulfanyl and acetamide functional groups further defines its structure .


Physical and Chemical Properties Analysis

  • Physical Form : The compound exists as a powder .
  • LogP (Partition Coefficient) : Approximately 3.51 .

Safety and Hazards

  • Hazard Statements : The compound poses risks such as skin and eye irritation (H315, H319), inhalation hazards (H332, H335), and acute toxicity (H302, H312) .
  • Storage : Store at room temperature (RT) .

Properties

IUPAC Name

2-[[5-(2,4-dimethylphenyl)sulfonyl-6-oxo-1H-pyrimidin-2-yl]sulfanyl]-N-(4-methoxyphenyl)acetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H21N3O5S2/c1-13-4-9-17(14(2)10-13)31(27,28)18-11-22-21(24-20(18)26)30-12-19(25)23-15-5-7-16(29-3)8-6-15/h4-11H,12H2,1-3H3,(H,23,25)(H,22,24,26)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MYWDNUWQKXEMKO-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=C(C=C1)S(=O)(=O)C2=CN=C(NC2=O)SCC(=O)NC3=CC=C(C=C3)OC)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H21N3O5S2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

459.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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